

3-(Cyclopentyloxy)aniline chemical structure and CAS number

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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)aniline

Cat. No.: B1355883

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An In-depth Technical Guide to 3-(Cyclopentyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for **3-(Cyclopentyloxy)aniline**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information for the synthesis and handling of this compound.

Chemical Structure and Identifiers

3-(Cyclopentyloxy)aniline is an aromatic amine featuring a cyclopentyl ether substituent at the meta-position of the aniline ring.

Chemical Structure Diagram:

Caption: Chemical structure of **3-(Cyclopentyloxy)aniline**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	653604-38-7[1]
Molecular Formula	C ₁₁ H ₁₅ NO
SMILES	NC1=CC=CC(OC2CCCC2)=C1
InChI	InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2

Physicochemical Properties

Detailed experimental data for **3-(Cyclopentyloxy)aniline** is not widely available in public literature. The following table summarizes the basic calculated and available properties.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	177.24 g/mol	Calculated
Appearance	Not specified	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-

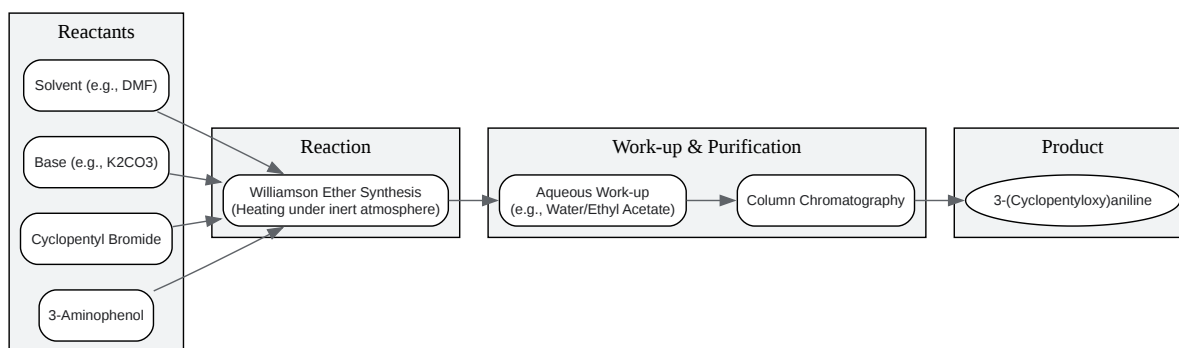
Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of **3-(Cyclopentyloxy)aniline** is the Williamson ether synthesis. This method involves the reaction of 3-aminophenol with a cyclopentyl halide in the presence of a base.

Reaction Scheme:



Proposed Synthetic Workflow:



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Caption: Proposed workflow for the synthesis of **3-(Cyclopentyloxy)aniline**.

Detailed Experimental Methodology

Materials:

- 3-Aminophenol
- Cyclopentyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Argon or Nitrogen gas

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous DMF.
- **Addition of Reagent:** Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 15 minutes. Add cyclopentyl bromide (1.2 equivalents) dropwise to the suspension.
- **Reaction:** Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **3-(Cyclopentyloxy)aniline**.
- **Characterization:** The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This generalized protocol is based on the well-established Williamson ether synthesis and should provide a solid starting point for the laboratory-scale preparation of **3-**

(Cyclopentyloxy)aniline.^{[2][3][4][5][6]} Optimization of reaction conditions, such as

temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve the desired yield and purity.

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